

A Comprehensive Technical Guide to 2-Aminopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminopyrimidine-4-carbonitrile

Cat. No.: B112533

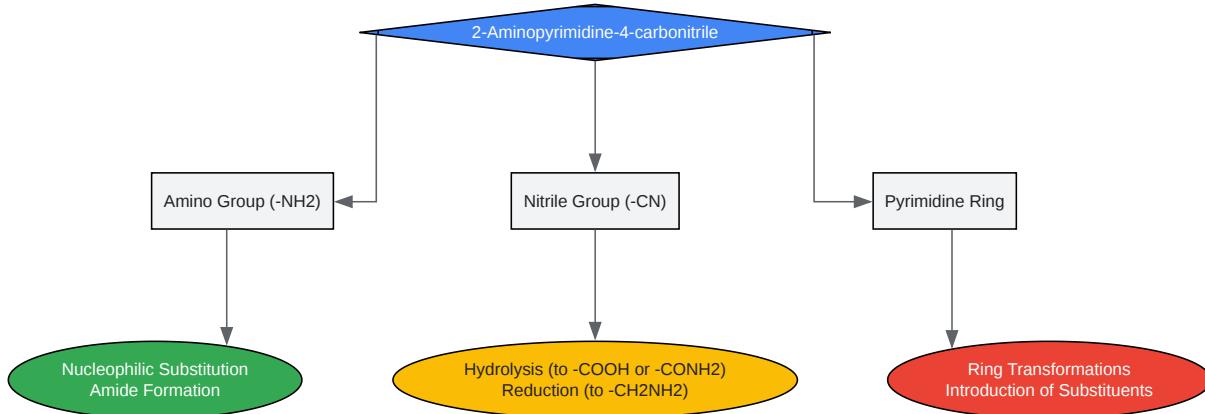
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential applications of **2-Aminopyrimidine-4-carbonitrile**. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical and Physical Properties

2-Aminopyrimidine-4-carbonitrile is a solid organic compound with a molecular formula of C5H4N4.^[1] It is also known by the synonym 2-Amino-4-cyanopyrimidine.^[1] The compound's key physical and chemical properties are summarized in the table below for easy reference and comparison.


Property	Value	Source
Molecular Formula	C5H4N4	[1]
Molar Mass	120.11 g/mol	[1]
Appearance	Solid	[1]
Melting Point	195 - 199 °C	[1]
Boiling Point	387.9 ± 34.0 °C at 760 mmHg	
Solubility in Water	Insoluble	[1]
Solubility in Organic Solvents	Soluble in DMSO	[1]
IUPAC Name	2-aminopyrimidine-4-carbonitrile	
InChI Key	KOTOJHBUFJPGEGL UHFFFAOYSA-N	
CAS Number	36314-98-4	

Reactivity and Potential Applications

2-Aminopyrimidine-4-carbonitrile possesses multiple functional groups—an amino group, a pyrimidine ring, and a nitrile group—that make it a versatile building block in organic synthesis. The pyrimidine core is a common scaffold in many biologically active molecules, and the amino and nitrile groups offer sites for a variety of chemical transformations.

Derivatives of 2-aminopyrimidine have been extensively studied in kinase inhibitor design and discovery.^[2] The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.^[2] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for derivatization.

The synthesis of various 2-aminopyrimidine derivatives has been explored for their potential as β -glucuronidase inhibitors, which are relevant in conditions like colon cancer and urinary tract infections.^{[3][4]} Furthermore, related aminopyrimidine carbonitrile structures have been investigated as potent and selective A1 adenosine receptor antagonists.^[5]

[Click to download full resolution via product page](#)

Caption: Reactivity of **2-Aminopyrimidine-4-carbonitrile**.

Experimental Protocols: Synthesis

A common and efficient method for the synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles is a one-pot, three-component transformation.^[5] This Biginelli-inspired reaction involves the condensation of an α -cyanoketone, a carboxaldehyde, and a guanidine.^[5]

General Procedure:

- Reactant Preparation: Equimolar amounts of the α -cyanoketone, the desired carboxaldehyde, and guanidine are prepared.
- Reaction: The three components are reacted in a suitable solvent, such as ethanol or isopropanol.^[5] The reaction proceeds through a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization of the dihydropyrimidine intermediate.
^[5]

- Purification: The resulting **2-aminopyrimidine-4-carbonitrile** product is then purified. This can be achieved by either column chromatography or crystallization from a suitable solvent like isopropanol or ethanol.[5] Yields for this type of reaction are generally moderate to excellent.[5]

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Aminopyrimidine-4-carbonitrile**.

Safety Information

2-Aminopyrimidine-4-carbonitrile is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from heat and oxidizing agents in a tightly sealed container.[1]

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminopyrimidine-4-Carbonitrile | Chemical Properties, Applications & Safety Data | Trusted China Manufacturer [nj-finechem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β -Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-pyrimidinecarbonitrile | C5H4N4 | CID 21941897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Aminopyrimidine-4-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112533#2-aminopyrimidine-4-carbonitrile-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com